2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (3-methoxyphenyl)acetate
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (3-methoxyphenyl)acetate is an organic compound that belongs to the class of benzodioxin derivatives This compound is characterized by the presence of a benzodioxin ring fused with an amino group and an ester linkage to a methoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (3-methoxyphenyl)acetate typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the cyclization of catechol derivatives with ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring.
Amination: The benzodioxin ring is then subjected to amination using suitable amines, such as aniline derivatives, under catalytic conditions to introduce the amino group at the 6-position.
Esterification: The final step involves the esterification of the amino-benzodioxin intermediate with 3-methoxyphenylacetic acid using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol, which can further undergo various functionalization reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the benzodioxin ring is known to enhance binding affinity to certain biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent due to its ability to modulate specific signaling pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes or receptors, altering their activity. The ester linkage allows for hydrolysis under physiological conditions, releasing active metabolites that can further exert biological effects. The methoxyphenyl moiety contributes to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Silybin: A flavonolignan with a similar benzodioxin structure, known for its antioxidant and hepatoprotective properties.
Curcumin: A polyphenolic compound with anti-inflammatory and anticancer activities, sharing structural similarities in the aromatic ring system.
Psoralen: A furanocoumarin used in phototherapy, with a comparable aromatic ring structure.
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (3-methoxyphenyl)acetate is unique due to its combination of a benzodioxin ring with an amino group and an ester linkage to a methoxyphenyl acetate moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-23-15-4-2-3-13(9-15)10-19(22)26-12-18(21)20-14-5-6-16-17(11-14)25-8-7-24-16/h2-6,9,11H,7-8,10,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFHAPMRUUVABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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